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Compound of Interest

Compound Name:
Methyl 2-amino-1,3-benzoxazole-

5-carboxylate

CAS No.: 56388-02-4

Cat. No.: B112780

Get Quote

In the fields of medicinal chemistry and materials science, benzoxazole derivatives are a

cornerstone scaffold, recognized for a wide spectrum of pharmacological activities.[1] Methyl
2-amino-1,3-benzoxazole-5-carboxylate is a key intermediate in the synthesis of more

complex molecules, including potential therapeutic agents.[2] The precise arrangement of

atoms—its constitutional isomerism—is not an academic detail; it is the primary determinant of

a molecule's function, dictating its biological activity, photophysical properties, and safety

profile.

Ambiguity in structure can lead to the costly pursuit of inactive compounds, misinterpretation of

structure-activity relationships (SAR), and potential safety liabilities. Therefore, the unequivocal

confirmation of a synthesized molecule's structure is the foundational step upon which all

subsequent research is built. This guide provides a comprehensive, multi-technique strategy for

the definitive structural elucidation of methyl 2-amino-1,3-benzoxazole-5-carboxylate,

contrasting it with a plausible synthetic isomer to illustrate the power of a cohesive analytical

approach.
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The Analytical Gauntlet: A Strategy for
Unambiguous Confirmation
Relying on a single analytical technique is insufficient, as different methods provide

complementary pieces of the structural puzzle. Our strategy employs a synergistic workflow

that creates a self-validating system for structural confirmation.
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Target Molecule Potential Isomer

Methyl 2-amino-1,3-benzoxazole-5-carboxylate C-5 Isomer
(Target) Methyl 2-amino-1,3-benzoxazole-6-carboxylate C-6 Isomer

(Alternative)

Click to download full resolution via product page

Caption: Target molecule and its key regioisomeric alternative.

Mass Spectrometry: Establishing the Elemental
Formula
High-Resolution Mass Spectrometry (HRMS) is the first critical step. It provides the accurate

mass of the molecular ion, allowing for the unambiguous determination of the elemental

formula.

Expertise & Causality: For C₉H₈N₂O₃, the expected monoisotopic mass is 192.0535 g/mol .

Observing a mass within a narrow tolerance (typically < 5 ppm) of this value provides high

confidence in the molecular formula. This technique, however, cannot distinguish between

isomers.

Predicted Fragmentation Pathway
Tandem mass spectrometry (MS/MS) provides structural insights by breaking the molecule

apart and analyzing the fragments. The fragmentation pattern is a molecular fingerprint. For the

target 5-carboxylate isomer, fragmentation in positive ion mode is predicted to initiate at the

ester and amino groups.

{Parent Ion [M+H]⁺
m/z = 193.06}

{Fragment 1
m/z = 161.03}

(-CH₃OH)Loss of Methanol

{Fragment 3
m/z = 176.03}

(-NH₃)

Loss of Ammonia

{Fragment 2
m/z = 133.04}

(-CO)

Loss of CO
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Caption: Predicted ESI+ fragmentation for the target molecule.

Experimental Protocol: High-Resolution LC-MS
Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of a suitable solvent

(e.g., methanol or acetonitrile). Dilute to a final concentration of ~10-50 µg/mL.

Instrumentation: Utilize a liquid chromatography system coupled to a high-resolution mass

spectrometer (e.g., TOF or Orbitrap). [3]3. Chromatography:

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). [3] * Mobile Phase A:

Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: A suitable gradient to ensure separation from impurities (e.g., 5% to 95% B over

5 minutes).

Flow Rate: 0.3-0.5 mL/min.

Mass Spectrometry:

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

Mass Range: Scan from m/z 50 to 500.

Data Acquisition: Acquire both full scan MS data for the parent ion and MS/MS data for

fragmentation analysis.
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Analysis
Expected Result for

C₉H₈N₂O₃
Purpose

HRMS ([M+H]⁺) m/z 193.0608 Confirms elemental formula.

HRMS ([M-H]⁻) m/z 191.0465 Confirms elemental formula.

MS/MS Fragments
Key fragments at m/z 161,

133, 176
Provides structural fingerprint.

Infrared (IR) Spectroscopy: Identifying Key
Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional

groups predicted by the proposed structure. [1] Expertise & Causality: The C=O stretch of the

ester is particularly informative. Its position can be influenced by conjugation with the aromatic

ring. The N-H stretches of the primary amine should appear as a distinct doublet. The presence

of these specific bands provides strong, direct evidence for the major functional groups.

Experimental Protocol: FTIR (ATR Method)
Sample Preparation: Place a small amount (1-2 mg) of the dry, solid sample directly onto the

ATR crystal.

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Data Analysis: Identify major absorption peaks and correlate them to specific functional

groups. [4]
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Functional Group
**Expected Wavenumber
(cm⁻¹)[4]

Vibration Mode

Amine (N-H) 3450 - 3300 (doublet)
Symmetric & Asymmetric

Stretch

Aromatic (C-H) 3100 - 3000 Stretch

Ester (C=O) 1725 - 1705 Stretch

Benzoxazole (C=N) 1650 - 1590 Stretch

Ester (C-O) 1300 - 1150 Stretch

The presence of all these key bands provides a high degree of confidence that the core

structure and its functionalization are correct.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Proof
NMR spectroscopy provides the most detailed picture of the molecular structure, revealing the

chemical environment and connectivity of every proton and carbon atom. [5]It is the ultimate

tool for distinguishing between the 5-carboxylate and 6-carboxylate isomers.

Expertise & Causality: The key to differentiating the isomers lies in the aromatic region of the

¹H NMR spectrum. The substitution pattern dictates the number of adjacent protons, which in

turn determines the splitting pattern (multiplicity) and coupling constants (J-values) of the

signals.

¹H NMR Spectral Analysis
Target (5-Carboxylate Isomer):

H4: This proton is adjacent to the ester-substituted C5 and the ring-junction C3a (no

proton). It has no ortho or meta proton neighbors to couple with, so it will appear as a

singlet (or a narrow doublet due to long-range coupling).

H6: This proton is ortho to H7 and meta to H4. It will appear as a doublet of doublets (dd).
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H7: This proton is ortho to H6. It will appear as a doublet (d).

Alternative (6-Carboxylate Isomer):

H5: This proton is ortho to H4 and meta to H7. It will appear as a doublet of doublets (dd).

H7: This proton is meta to H5. It will appear as a doublet (d) (or singlet-like).

H4: This proton is ortho to H5. It will appear as a doublet (d).

The clear difference—a singlet for H4 in the target versus no singlet in the alternative—is the

"smoking gun" for structural confirmation.

¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will confirm the number of unique carbon environments. Key signals

include the ester carbonyl (~166 ppm), the C2 of the oxazole ring (~163 ppm), and the methyl

ester carbon (~52 ppm). [5][6]

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. [3]2. Instrumentation: Use an

NMR spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

[5]3. Data Acquisition:

Acquire a standard 1D ¹H spectrum.

Acquire a broadband proton-decoupled 1D ¹³C spectrum.

(Optional but Recommended) Acquire 2D spectra like COSY (to confirm H-H correlations,

e.g., between H6 and H7) and HMBC (to see long-range C-H correlations, confirming the

position of the ester group relative to the aromatic protons).

Data Processing: Process the data using appropriate software (e.g., Fourier transform,

phase correction, baseline correction, and referencing to the residual solvent peak or TMS).

Data Summary and Comparison
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Signal Assignment

(Target)

Expected ¹H

Chemical Shift (δ,

ppm)

Expected Multiplicity

Expected ¹³C

Chemical Shift (δ,

ppm)

-NH₂ ~7.8 (broad s) Broad Singlet -

H4 ~7.9 Singlet (s) ~110

H6 ~7.7
Doublet of Doublets

(dd)
~122

H7 ~7.3 Doublet (d) ~115

-OCH₃ ~3.8 (s) Singlet ~52

-C=O - - ~166

C2 - - ~163

C3a - - ~142

C5 - - ~125

C7a - - ~148

Note: Expected chemical shifts are based on data for similar benzoxazole derivatives and may

vary slightly based on solvent and concentration. [5][6][7]

Conclusion: A Triad of Evidence for Structural
Certainty
The structural confirmation of methyl 2-amino-1,3-benzoxazole-5-carboxylate is achieved

not by a single measurement, but by the overwhelming consensus of complementary analytical

techniques.

Mass Spectrometry establishes the correct elemental formula, C₉H₈N₂O₃.

Infrared Spectroscopy confirms the presence of the required amine, ester, and benzoxazole

functional groups.
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NMR Spectroscopy, specifically the distinct singlet in the aromatic region of the ¹H spectrum,

definitively identifies the substitution pattern and unequivocally distinguishes the target 5-

carboxylate isomer from other potential regioisomers.

This rigorous, self-validating workflow ensures the highest degree of scientific integrity,

providing the solid structural foundation necessary for advancing drug discovery and chemical

research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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